molecular formula C20H19N3O3S B8467261 1-(5-Isoquinolinesulfonyl)-4-benzoylpiperazine

1-(5-Isoquinolinesulfonyl)-4-benzoylpiperazine

Cat. No. B8467261
M. Wt: 381.4 g/mol
InChI Key: UNKUGCCLZXXHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04525589

Procedure details

In 50 ml of chloroform were added 2.77 g of 1-(5-isoquinolinesulfonyl)piperazine, i.e., Compound 35 and 1.54 g of anhydrous potassium carbonate, and to the mixture was added dropwise 1.70 g of benzoyl chloride under cooling with ice, and the mixture was stirred at a temperature of 15° C. to 20° C. for three hours. The reaction solution was washed with a 1N aqueous sodium hydroxide solution, then with water and dried with anhydrous magnesium sulfate. After the chloroform was distilled therefrom, the residue thus obtained was subjected to a silica gel column chromatography (silica gel: 70 g; solvent: chloroform) to give 2.7 g of 1-(5-isoquinolinesulfonyl)-4-benzoylpiperazine, i.e., Compound (58) in a yield of 71%.
[Compound]
Name
Compound ( 58 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
2.77 g
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1.C(=O)([O-])[O-].[K+].[K+].[C:26](Cl)(=[O:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>C(Cl)(Cl)Cl>[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([N:14]3[CH2:19][CH2:18][N:17]([C:26](=[O:33])[C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)[CH2:16][CH2:15]3)(=[O:12])=[O:13])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:1.2.3|

Inputs

Step One
Name
Compound ( 58 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
2.77 g
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)N1CCNCC1
Name
Compound 35
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at a temperature of 15° C. to 20° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
WASH
Type
WASH
Details
The reaction solution was washed with a 1N aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the chloroform was distilled
CUSTOM
Type
CUSTOM
Details
the residue thus obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)N1CCN(CC1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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